molecular formula C9H14 B3383778 3-Methylidenebicyclo[3.2.1]octane CAS No. 4877-39-8

3-Methylidenebicyclo[3.2.1]octane

Cat. No.: B3383778
CAS No.: 4877-39-8
M. Wt: 122.21 g/mol
InChI Key: WHZYMMAAJCRPGM-UHFFFAOYSA-N
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Description

Significance of Bicyclo[3.2.1]octane Architectures in Complex Molecule Synthesis

The bicyclo[3.2.1]octane core is a cornerstone in the assembly of complex molecules. Its rigid structure provides a predictable three-dimensional arrangement of functional groups, which is crucial for designing molecules with specific biological activities. Synthetic chemists utilize this framework as a key intermediate, leveraging its inherent reactivity to build more elaborate structures. A variety of synthetic strategies, including intramolecular Diels-Alder reactions, radical cyclizations, and organocatalyzed cascade reactions, have been developed to construct this important skeleton. wikipedia.orgnycu.edu.twnih.gov The development of these methods has been a significant area of research, enabling the synthesis of numerous complex natural products and novel therapeutic agents. wikipedia.orgnih.gov

Overview of the Bicyclo[3.2.1]octane Motif in Natural Products and Advanced Synthetic Targets

The bicyclo[3.2.1]octane motif is widespread in nature, forming the core of many biologically active natural products. wikipedia.org It is particularly prevalent in various classes of terpenes, including sesquiterpenes and diterpenoids such as the grayanane and kaurane (B74193) families. nycu.edu.twnih.gov Natural products like rhodojaponin III, which exhibits potent antinociceptive activity, feature this bicyclic system. nycu.edu.tw Its presence in such a diverse array of bioactive compounds has made it an attractive target for total synthesis, driving the innovation of new synthetic methodologies. nycu.edu.twnih.gov

Unique Structural and Reactivity Characteristics of the Bicyclo[3.2.1]octane System

The structure of bicyclo[3.2.1]octane is characterized by its constrained conformation, often described as a fusion of a chair and a boat form. This rigidity, combined with inherent ring strain, dictates its chemical behavior. Unlike more flexible acyclic or monocyclic systems, the fixed spatial arrangement of atoms in the bicyclo[3.2.1]octane framework can lead to unusual reactivity and high stereoselectivity in reactions. researchgate.net Rearrangement reactions, such as the semi-pinacol rearrangement, are often employed to access this skeleton from other bicyclic systems, highlighting the thermodynamic factors at play. researchgate.net The strain within the molecule can be harnessed to drive specific chemical transformations, making it a powerful tool in the hands of synthetic chemists. orgsyn.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylidenebicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-7-4-8-2-3-9(5-7)6-8/h8-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZYMMAAJCRPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964114
Record name 3-Methylidenebicyclo[3.2.1]octane
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Molecular Weight

122.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4877-39-8
Record name 3-Methylenebicyclo(3.2.1)octane
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Record name 3-Methylidenebicyclo[3.2.1]octane
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Record name 3-methylidenebicyclo[3.2.1]octane
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Advanced Synthetic Methodologies for 3 Methylidenebicyclo 3.2.1 Octane and Its Derivatives

Organocatalytic Approaches to Bicyclo[3.2.1]octane Scaffolds

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering metal-free and often highly stereoselective routes to complex molecular architectures. mdpi.com While direct organocatalytic methods to form 3-methylidenebicyclo[3.2.1]octane are not extensively documented, the synthesis of its precursor, bicyclo[3.2.1]octan-3-one, and its derivatives is well-established. These ketones can then be converted to the target 3-methylidene compound through standard olefination procedures, such as the Wittig reaction. researchgate.netmcmaster.ca

Enantioselective Organocatalysis for Chiral Bicyclo[3.2.1]octanes

The asymmetric synthesis of chiral bicyclo[3.2.1]octane frameworks has been successfully achieved using a variety of organocatalytic strategies. These methods often employ chiral amines, proline derivatives, or cinchona alkaloids to induce high levels of enantioselectivity. nih.gov

One notable approach involves the enantioselective desymmetrization of prochiral cyclic 1,3-diketones. For example, chiral primary amine catalysts can facilitate the asymmetric Michael addition of cyclic ketones to α,β-unsaturated aldehydes, leading to the formation of functionalized bicyclo[3.2.1]octanes with excellent enantiomeric excess (ee).

Another powerful strategy is the use of quinine-derived thiourea (B124793) catalysts in tandem Michael-Henry reactions between cyclohexane-1,2-diones and nitroalkenes. nih.gov This methodology allows for the creation of multiple stereogenic centers in a single step, affording highly functionalized bicyclo[3.2.1]octan-8-ones with high diastereoselectivity and enantioselectivity (92-99% ee). nih.gov Although this method yields an 8-oxo derivative, the principles of enantioselective organocatalysis demonstrated are broadly applicable to the synthesis of other chiral bicyclo[3.2.1]octane systems.

Domino Reactions and Cascade Cyclizations in Organocatalytic Synthesis

Domino reactions, or cascade cyclizations, are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, minimizing waste and purification steps. mdpi.com Organocatalysis has proven to be particularly effective in initiating and controlling these complex transformations for the synthesis of bicyclo[3.2.1]octane scaffolds. mdpi.comrsc.org

A prominent example is the organocatalytic domino Michael/aldol (B89426) reaction. This reaction can be catalyzed by chiral diarylprolinol silyl (B83357) ethers or other amine catalysts to react cyclic ketones with α,β-unsaturated aldehydes. The reaction proceeds through a sequence of a Michael addition followed by an intramolecular aldol condensation to furnish the bicyclo[3.2.1]octane core. These reactions often proceed with high diastereoselectivity and enantioselectivity, providing access to a wide range of polysubstituted chiral bicyclo[3.2.1]octanes. mdpi.com

For instance, the reaction of cyclic 1,3-ketoesters with β,γ-unsaturated 1,2-keto amides, catalyzed by a chiral organocatalyst, can produce highly functionalized bicyclo[3.2.1]octanes with good yields and stereoselectivities. mdpi.com This approach can generate up to four stereogenic centers, including two quaternary carbons, in a single transformation. The resulting bicyclic ketones are ideal precursors for the introduction of the 3-methylidene group via olefination.

Table 1: Organocatalytic Domino Reactions for Bicyclo[3.2.1]octane Synthesis

Reactant 1Reactant 2CatalystProduct TypeYieldEnantiomeric Excess (ee)Reference
Cyclohexane-1,2-dioneNitroalkeneQuinine-derived thioureaBicyclo[3.2.1]octan-8-oneGood92-99% nih.gov
Cyclic 1,3-ketoesterβ,γ-Unsaturated 1,2-keto amideChiral bifunctional amine-thioureaPolysubstituted bicyclo[3.2.1]octaneGoodHigh mdpi.com
2-Hydroxy-3,5-dialkyl-p-quinoneα-AlkylnitroethyleneQuinine-squaramideChiral bicyclo[3.2.1]octaneHighHigh rsc.org

Cycloaddition Strategies for Bicyclo[3.2.1]octane Construction

Cycloaddition reactions are powerful and atom-economical methods for the construction of cyclic and bicyclic systems. Various cycloaddition strategies have been employed to synthesize the bicyclo[3.2.1]octane framework.

[2+2] Cycloaddition with Allenes for Bridged Ring Formation

The intramolecular [2+2] cycloaddition of allenes with alkenes is a known strategy for the formation of bicyclic systems containing a four-membered ring. While this approach has been successfully utilized to create bicyclo[3.2.0]heptanones and bicyclo[3.1.1]heptanones, its application to the direct synthesis of this compound is not well-documented in the literature. nih.gov Theoretical studies and the development of new catalytic systems, potentially involving transition metals or organocatalysts, may open avenues for the application of this methodology to the target molecule in the future. mdpi.comnih.gov

Intramolecular Diels-Alder Reactions in Bicyclic Synthesis

The intramolecular Diels-Alder (IMDA) reaction is a cornerstone in the synthesis of polycyclic systems, including the bicyclo[3.2.1]octane skeleton. mdpi.com This reaction involves the cycloaddition of a tethered diene and dienophile, often proceeding with high stereocontrol to establish multiple stereocenters in a single step.

While specific examples leading directly to this compound are sparse, the IMDA approach is highly versatile for creating functionalized bicyclo[3.2.1]octane precursors. For instance, the cyclization of a suitably substituted cyclohexadiene with a tethered alkene can furnish the core structure. Subsequent functional group manipulations of the cycloadduct can then be employed to introduce the exocyclic double bond at the 3-position.

Rearrangement-Based Synthetic Routes

Rearrangement reactions offer elegant and often unconventional pathways to complex molecular architectures by strategically reorganizing the carbon skeleton of a precursor molecule. A notable example is the direct synthesis of a 3-methylenebicyclo[3.2.1]octane derivative through a samarium(II) iodide-mediated 1,2-rearrangement.

This powerful method involves the treatment of a methylenebicyclo[4.2.0]octanone with samarium(II) iodide (SmI₂). The reaction proceeds through a proposed mechanism involving the formation of a ketyl radical, which then undergoes a ketyl-olefin cyclization. Subsequent radical fragmentation and protonation lead to a ring expansion of the cyclobutane (B1203170) ring, ultimately yielding a methylenebicyclo[3.2.1]octanol. acs.org This transformation is highly efficient and provides a direct entry to the this compound system with a hydroxyl group at a strategic position for further functionalization. The reaction conditions can be optimized for various substrates, highlighting the versatility of this approach. acs.org

Table 2: Sm(II)-Induced Rearrangement for Methylenebicyclo[3.2.1]octanol Synthesis

Starting MaterialReagentProductYieldReference
Methylenebicyclo[4.2.0]octanoneSmI₂, THF, HMPAMethylenebicyclo[3.2.1]octanolGood acs.org

Acid-Promoted Rearrangements in Bicyclo[3.2.1]octane Formation

Acid-catalyzed rearrangements represent a powerful tool in the construction of the bicyclo[3.2.1]octane core. These reactions often proceed through cationic intermediates, leading to complex skeletal reorganizations from readily available starting materials. A notable example involves the acid-promoted bicyclization of arylacetylenes, which yields benzobicyclo[3.2.1]octanes through a process involving two carbon-carbon bond formations and long-distance cationic rearrangements. rsc.orgresearchgate.net

Organic acids, such as triflic acid (TfOH), have been effectively employed to induce the protonation and subsequent rearrangement of specific substrates to form the bicyclo[3.2.1] system. mdpi.comresearchgate.net For instance, the treatment of certain precursors with TfOH can trigger a cascade of events culminating in the formation of the desired bicyclic framework. mdpi.com The efficiency and selectivity of these acid-promoted reactions are often dependent on the substrate structure and the specific acid catalyst used. researchgate.net

Starting MaterialAcid CatalystProductKey TransformationReference
ArylacetyleneTriflic AcidBenzobicyclo[3.2.1]octaneCationic Bicyclization/Rearrangement rsc.orgresearchgate.net
Substituted PrecursorTriflic AcidBicyclo[3.2.1]octane SystemAcid-Induced Protonation and Rearrangement mdpi.com

Solvolytic Rearrangements in Bicyclic Ring System Construction

Solvolysis reactions, where the solvent acts as the nucleophile, can also be harnessed to construct bicyclo[3.2.1]octane systems through rearrangement pathways. A biogenetic-type total synthesis of (±)-2-deoxystemodinone, for example, utilizes a solvolytic rearrangement of a bicyclo[2.2.2]oct-2-yl methanesulfonate (B1217627) as a key step. researchgate.net Similarly, the synthesis of 17-noraphidicolan-16-one and 17-norstemodan-16-one has been achieved through the solvolytic rearrangement of suitable bicyclo[2.2.2]octenyl methanesulfonates. researchgate.net

The solvolysis of bridgehead compounds can also lead to the formation of propellane-type products, which are structurally related to bicyclo[3.2.1]octane systems. For example, the methanolysis of 2-oxobicyclo[3.3.1]non-1-yl triflate yields a corresponding propellanone alongside other substitution and rearrangement products. acs.org The outcome of these solvolysis reactions is highly dependent on the structure of the substrate and the stability of the resulting carbocation intermediates. acs.org

Radical Cyclization and Cation Capture Methodologies

Radical cyclizations offer an alternative and powerful approach to the bicyclo[3.2.1]octane framework. The Mn(III)-mediated radical cyclization of alkynyl ketones has been successfully employed in the synthesis of the bicyclo[3.2.1]octane fragment of rhodojaponin III, a diterpenoid natural product. nih.govnih.gov This method involves the generation of a radical species that undergoes an intramolecular cyclization to form the bicyclic ring system. nih.gov

Intramolecular cation capture is another elegant strategy for constructing bicyclic systems. This approach has been utilized in the synthesis of various natural products and their core structures. For example, the total synthesis of (−)-neovibsanin G and 14-epi-neovibsanin G features an intramolecular cation capture to form the bicyclo[3.3.1]nonane core, a closely related system. rsc.orgnih.gov Similarly, intramolecular iodonium (B1229267) capture has been applied in the synthesis of nemorosone (B1218680) and clusianone. rsc.orgnih.gov

MethodKey Reagent/ConditionApplicationReference
Mn(III)-mediated radical cyclizationMn(OAc)₃Synthesis of rhodojaponin III fragment nih.govnih.gov
Intramolecular cation captureLewis AcidSynthesis of (−)-neovibsanin G rsc.orgnih.gov
Intramolecular iodonium captureI₂, KI-KHCO₃Synthesis of nemorosone and clusianone rsc.orgnih.gov

Double Michael Addition Approaches to Bicyclo[3.2.1]octanones

The double Michael addition (DMA) has emerged as a highly effective method for the synthesis of bicyclo[3.2.1]octanones. This reaction involves the conjugate addition of a nucleophile to a dienone, followed by a second intramolecular Michael addition to form the bicyclic system. researchgate.net This strategy allows for the expedient synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones from 7-membered ring dienones with good control over the stereochemistry of the bridged center. researchgate.net

Organocatalysis has been successfully applied to domino Michael-aldol reactions to afford chiral bicyclo[3.2.1]octanes. mdpi.com For instance, the reaction of cyclic 1,3-ketoesters with β,γ-unsaturated amides, catalyzed by a quinine-derived catalyst, can produce highly substituted bicyclic compounds with good diastereoselectivity. mdpi.com Tandem Michael-Henry reactions between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea, also provide an enantioselective route to bicyclo[3.2.1]octan-8-ones. nih.gov

Synthetic Pathways Utilizing Specific Precursors

Norbornene and its derivatives are versatile starting materials for the synthesis of bicyclo[3.2.1]octane systems. One established route involves the addition and ring expansion of norbornene with dichlorocarbene, followed by hydrolysis to yield a 3-chlorobicyclo[3.2.1]oct-3-en-2-ol intermediate. This intermediate can then be converted to the corresponding bicyclo[3.2.1]octan-3-one. orgsyn.org Another approach starts from 2-norbornanone, which can be transformed into a bicyclo[3.2.1]octane-2,4-dione through a sequence of reactions. Furthermore, the oxidative ring-opening of 3-methylene-bicyclo[2.2.1]heptan-2-one can lead to a precursor that cyclizes to form a bicyclo[3.2.1]octane-2,4-dione. google.com

Camphor (B46023), a readily available natural product, can serve as a chiral starting material for the synthesis of bicyclo[3.2.1]octane derivatives. msu.ru The rigid bicyclo[2.2.1]heptane skeleton of camphor can undergo various skeletal transformations and rearrangements to afford the bicyclo[3.2.1]octane framework. msu.ruresearchgate.net These transformations are often promoted by strong acids or other reagents that can induce carbocationic rearrangements. msu.ru The specific reaction conditions and the nature of the reagents employed play a crucial role in directing the outcome of these complex transformations. msu.ruresearchgate.net

Strategies Involving Enol Lactone and Alkoxy Intermediates

The construction of the bicyclo[3.2.1]octane framework, a core structure in numerous natural products, can be effectively achieved through synthetic strategies that employ enol lactone and alkoxy intermediates. These approaches offer versatile pathways to functionalized bicyclic systems, including precursors to this compound.

One notable strategy involves the formation and subsequent rearrangement of bicyclic enol lactones. These intermediates are valuable in the synthesis of bicyclic 1,3-diketones like bicyclo[3.2.1]octane-2,4-dione. google.comgoogleapis.com The process can be initiated from the oxidation of a methylene (B1212753) compound to form a bicyclic enol lactone. googleapis.com This enol lactone intermediate can then be converted to the desired bicyclic 1,3-diketone salt. google.comgoogleapis.com The conversion of the enol lactone to the strained-ring bicyclic 1,3-diketone salt can be advantageously carried out in the presence of a base, such as sodium methanolate, sometimes with the catalytic action of a cyanide, or in the presence of an alkali metal or alkaline earth metal alcoholate. google.comgoogleapis.com This method has been found to be applicable for creating the strained bicyclic ring system from the corresponding enol lactones. google.com

A flexible approach for constructing bicyclo-alkenedione frameworks utilizes the reaction of α-sulphonyl cycloalkanones with functionalized allenyl esters. acs.org This reaction, mediated by a base like potassium carbonate, proceeds through a Michael addition to the allene, followed by an ester-enolate cyclization and double bond isomerization to yield a key enol-lactone intermediate. acs.org The efficiency of this lactone formation can be influenced by the substitution pattern of the allenyl ester. acs.org

EntryCycloalkanoneAllenyl EsterProduct (Lactone)Yield (%)
12-(phenylsulfonyl)cyclohexanonePhenyl 2,3-butadienoate5a 81
22-(phenylsulfonyl)cyclohexanonePhenyl 2,3-pentadienoate5b 75
32-(phenylsulfonyl)cycloheptanonePhenyl 2,3-butadienoate6a 85
42-(phenylsulfonyl)cycloheptanonePhenyl 2,3-pentadienoate6b 82
52-(phenylsulfonyl)cycloheptanonePhenyl 3-methyl-2,3-butadienoate6c 48

Data sourced from a study on annulation reactions of allenyl esters. acs.org The table shows the yields for the formation of various lactone intermediates from different starting materials.

Once formed, the unsaturated lactone intermediate can be transformed into the corresponding bicyclo[3.2.1]octane structure. acs.org This is typically achieved via a two-step sequence involving reduction, for instance with lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), followed by an intramolecular aldol cyclization. acs.orgresearchgate.net Subsequent oxidation of the resulting alcohol affords the desired bicyclic diketone. acs.org This tandem reduction-aldol reaction sequence provides an efficient route to complex bicyclo[m.n.1] ring systems from simpler enol-lactone derivatives. researchgate.net

Alkoxy intermediates, specifically alkoxy radicals, also play a crucial role in advanced synthetic methods related to the bicyclo[3.2.1]octane system. Photochemical ring-opening of tricyclic hemiketals, which can be formed from precursors like methylene-bicyclo[3.2.1]octan-8-one, represents a key application. researchgate.net Mediated by hypervalent iodine reagents, this reaction proceeds through the fragmentation of an alkoxy radical, leading to the stereoselective and regioselective synthesis of functionalized seven-membered carbocyclic systems via ring expansion-cleavage. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Methylidenebicyclo 3.2.1 Octane and Analogues

Reaction Mechanisms Involving Carbocation Intermediates in Bicyclo[3.2.1]octane Systems

The solvolysis of bicyclo[3.2.1]octyl derivatives often proceeds through carbocationic intermediates, which are prone to skeletal rearrangements. acs.orguniroma1.itacs.org Density functional and ab initio calculations have been employed to study the nature of these carbocations. acs.orgnih.gov For instance, the solvolysis of 2-bicyclo[3.2.1]octanyl tosylate has been shown to involve nonclassical bridged ion intermediates. acs.org

A key rearrangement observed in these systems is the Wagner-Meerwein rearrangement. nih.govacs.org This process involves the migration of a carbon-carbon bond to an adjacent carbocation, leading to a more stable carbocation or a rearranged carbon skeleton. For example, the acetolysis of exo-bicyclo[3.2.1]octane-6-toluene-p-sulphonate results in a mixture of products, including rearranged bicyclo[2.2.2]octyl and bicyclo[3.2.1]octyl acetates, indicating the involvement of Wagner-Meerwein shifts. gla.ac.uk In some cases, these rearrangements can be complex, involving multiple steps and leading to unexpected products. The formation of certain products in the solvolysis of bicyclo[3.2.1]octyl systems can be explained by a 4:6-hydride shift within the classical carbocation, followed by a Wagner-Meerwein rearrangement. gla.ac.uk

The stability of the carbocation intermediates plays a crucial role in determining the reaction pathway. The ethylene (B1197577) bridge in 2-bicyclo[3.2.2]nonyl p-toluenesulfonate, an analogue of the bicyclo[3.2.1]octane system, does not significantly enhance the solvolysis rate, suggesting ionization without anchimeric assistance and the formation of classical carbocation intermediates. researchgate.net Theoretical calculations have also been used to investigate the structures of these carbocations, with some studies suggesting nonclassical structures for cations that were previously postulated to be classical. acs.orgnih.gov

Stereochemical Control and Selectivity in Bicyclo[3.2.1]octane Reactions

The rigid, three-dimensional structure of the bicyclo[3.2.1]octane framework allows for a high degree of stereochemical control in its reactions.

Diastereoselective and Enantioselective Transformations

The synthesis of enantiomerically pure bicyclo[3.2.1]octane derivatives is of significant interest due to their prevalence in natural products. rsc.orgmdpi.com Various strategies have been developed to achieve this, often relying on organocatalysis and domino reactions. researchgate.netmdpi.comnih.gov

For instance, the tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea (B124793), can produce bicyclo[3.2.1]octan-8-ones with high enantioselectivity (92-99% ee) and good diastereoselectivity. researchgate.net This reaction creates four stereogenic centers in a single step. researchgate.net Similarly, bifunctional squaramide catalysts have been used in domino Michael-aldol reactions to afford densely functionalized bicyclo[3.2.1]octanes with controlled diastereoselectivity. mdpi.com The choice of catalyst and reaction conditions can influence the stereochemical outcome, sometimes allowing for diastereodivergent synthesis. researchgate.net

Palladium-catalyzed cascade reactions have also been employed for the enantioselective construction of indole-fused bicyclo[3.2.1]octanes. acs.org These reactions can create all-carbon quaternary bridgehead stereocenters with high enantioselectivity. acs.org

The following table summarizes selected examples of diastereoselective and enantioselective reactions for the synthesis of bicyclo[3.2.1]octane systems:

Reaction TypeReactantsCatalyst/ReagentProductStereoselectivity
Tandem Michael-HenryCyclohexane-1,2-diones, NitroalkenesQuinine-derived thioureaBicyclo[3.2.1]octan-8-ones92-99% ee, good dr
Domino Michael-Aldolβ,γ-Unsaturated amides, 1,3-KetoestersTakemoto's catalystBicyclo[3.2.1]octanesGood ds and ee
Palladium-Catalyzed Cascade2-AlkynylanilinesPalladium(II)Indole-fused bicyclo[3.2.1]octanesHigh ee
Organocatalytic Domino2-Alkyl-3-hydroxynaphthalene-1,4-dione, Alkyl vinyl ketoneChiral organocatalystsBicyclic product---

π-Face Selectivity in Additions to Bicyclic Systems

Additions to the exocyclic double bond of 3-methylidenebicyclo[3.2.1]octane and related systems are subject to π-face selectivity, where one face of the double bond is sterically more accessible than the other. This selectivity is influenced by the rigid bicyclic framework.

Studies on related bicyclic systems, such as bicyclo[2.2.1]heptane derivatives, have shown that the exo face is generally more accessible for attack by reagents. acs.org This preference is attributed to the steric hindrance posed by the bridging methylene (B1212753) groups on the endo face. The substituents on the bicyclic ring can also influence the π-face selectivity through steric and electronic effects. researchgate.net

For example, in the Diels-Alder reactions of oxabicyclo[3.2.1]octadiene derivatives, the cycloaddition proceeds with high levels of stereochemical control, which is attributed to both strain and homoconjugation effects. acs.orgacs.org The π-face selectivity in these reactions is a key factor in determining the stereochemistry of the resulting polycyclic products.

Intramolecular Cyclization and Olefin Insertion Reactions

Intramolecular reactions are powerful tools for the construction of the bicyclo[3.2.1]octane skeleton. These reactions often proceed with high efficiency and stereoselectivity due to the proximity of the reacting functional groups.

A notable example is the rhodium-catalyzed intramolecular insertion of a carbon-carbon double bond into a carbon-carbon single bond of a cyclobutanone. acs.org This reaction constructs the complex bicyclo[3.2.1]octane skeleton in a single step. acs.org The regioselectivity of the C-C bond cleavage can be controlled by the choice of the phosphine (B1218219) ligand on the rhodium catalyst. acs.org

Intramolecular Diels-Alder reactions of 5-vinyl-1,3-cyclohexadienes provide another route to tricyclo[3.2.1.0²⁷]octane derivatives, which can then be converted to functionalized bicyclo[3.2.1]octanes through selective fragmentation. mdpi.com The Conia-ene reaction, which involves the intramolecular addition of an enol to an alkyne, has also been explored for the synthesis of the bicyclo[3.2.1]octane fragment of natural products like rhodojaponin III. nih.gov

The following table highlights some intramolecular reactions used to form bicyclo[3.2.1]octane systems:

Reaction TypeStarting MaterialCatalyst/ReagentProduct
Rhodium-catalyzed Olefin Insertion3-(o-Styryl)cyclobutanoneCationic rhodium(I)-dppp complexBenzobicyclo[3.2.1]octan-3-one
Intramolecular Diels-Alder5-Vinyl-1,3-cyclohexadieneHeatTricyclo[3.2.1.0²⁷]octan-3-one
Conia-ene CyclizationAlkynyl ketoneKOt-Bu or Au(I) catalystBicyclo[3.2.1]octane fragment
Radical CyclizationAlkynyl ketoneMn(III) acetateBicyclo[3.2.1]octane

Nucleophilic Substitution and Cyclization Reactions on Bicyclo[3.2.1]octanones

Bicyclo[3.2.1]octanones are versatile intermediates that can undergo a variety of nucleophilic substitution and cyclization reactions. The rigid bicyclic structure often dictates the stereochemical outcome of these transformations.

For instance, 8-substituted 2,7-dioxabicyclo[3.2.1]octanones can be converted to 6-substituted-2,8-dioxabicyclo[3.3.0]octanones under both acidic and basic conditions. oregonstate.edu These dioxabicyclic lactones can also react with primary amines to form substituted pyrroles. oregonstate.edu

The intramolecular addition of enolates to nitrosoalkenes has been utilized to construct the bicyclo[3.2.1]octanone framework. beilstein-journals.org This strategy involves a ring-closing metathesis followed by an intramolecular Michael addition. beilstein-journals.org

Nucleophilic substitution reactions on oxabicyclo[3.2.1]octane derivatives have been used to synthesize locked nucleosides. nih.gov In some cases, the participation of a neighboring group can lead to an enantiodivergent synthesis. nih.gov

The Beckmann rearrangement of 3-carboxybicyclo[3.2.1]octane oximes has been studied, with the neighboring carboxylic acid group influencing the course of the reaction. core.ac.uk The syn-oxime undergoes a classical Beckmann rearrangement to form a lactam, while the anti-oxime gives a mixture of the lactam and a lactone resulting from recyclization. core.ac.uk

Theoretical and Computational Studies on 3 Methylidenebicyclo 3.2.1 Octane

Quantum Chemical Calculations for Structural Elucidation and Energetics (e.g., Ab Initio, DFT)

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are powerful tools for the structural elucidation and energetic analysis of bicyclic systems like 3-Methylidenebicyclo[3.2.1]octane. While specific high-level computational studies exclusively on this compound are not extensively documented in publicly available literature, the principles are well-established through studies on the parent bicyclo[3.2.1]octane skeleton and its derivatives. rroij.com

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), alongside various DFT functionals, have been employed to investigate the geometries and relative stabilities of C8 hydrocarbon isomers. A comprehensive computational analysis of fifteen C8H14 isomers identified the bicyclo[3.2.1]octane framework as the most stable, which is attributed to its optimized geometry that minimizes both ring and torsional strain.

Table 1: Predicted Physicochemical Properties of this compound

Property Value Source
Molecular Formula C9H14 PubChem uni.lu
Molecular Weight 122.21 g/mol PubChem uni.lu
XLogP3 2.9 PubChem uni.lu

These predicted values serve as a useful starting point for further experimental and computational validation. Detailed DFT calculations would be necessary to precisely determine the bond lengths, bond angles, and dihedral angles of this compound, as well as to quantify its strain energy and heat of formation. acs.org

Analysis of Transition States and Mechanistic Pathways

Computational studies are instrumental in analyzing the transition states and elucidating the mechanistic pathways of reactions involving the bicyclo[3.2.1]octane framework. Reactions such as cycloadditions, rearrangements, and radical cyclizations have been computationally modeled for various derivatives to understand stereoselectivity and reaction kinetics. rsc.orgrsc.orgnih.gov

For instance, the facial stereoselectivity of reactions on the bicyclo[3.2.1]octane system is often dictated by steric interactions at the transition state. Computational modeling can predict the three-dimensional structure of the transition state, revealing the preferred direction of attack for an incoming reagent. acs.org

In the context of this compound, the exocyclic double bond represents a key site for chemical transformations. Theoretical studies on related systems suggest that reactions like electrophilic additions, epoxidations, and cycloadditions would proceed through specific transition states whose geometries and energies could be calculated using DFT or ab initio methods. vu.nl For example, in an intramolecular [3+2] nitrone cycloaddition to form a bicyclo[3.2.1]octane scaffold, computational analysis can help rationalize the high regio- and diastereoselectivity observed. rsc.org Similarly, the mechanism of action of natural products containing a methylene (B1212753) bicyclo[3.2.1]octanone ring system has been investigated through the study of adduct formation, highlighting the importance of this structural motif in biological interactions. nih.gov

While detailed transition state analyses specifically for reactions of this compound are not widely published, the established methodologies applied to its structural analogs provide a robust framework for predicting its chemical behavior.

Conformational Analysis and Molecular Mechanics of Bicyclo[3.2.1]octane Ring Systems

The bicyclo[3.2.1]octane ring system is a conformationally interesting structure. Unlike the related bicyclo[3.3.1]nonane which can exist in several conformations, the bicyclo[3.2.1]octane framework is more rigid. rsc.orgnih.gov Its primary conformation consists of a six-membered ring in a chair form and a five-membered ring in an envelope or half-chair form. researchgate.net

Computational methods, ranging from molecular mechanics to ab initio calculations, have been used to study the conformational preferences of this ring system. researchgate.netresearchgate.net For substituted derivatives, such as 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, ab initio calculations combined with spectroscopic data have shown that these compounds preferentially adopt a chair-envelope conformation. researchgate.net

The presence of the methylidene group at the C3 position in this compound introduces a region of planarity in the six-membered ring. This will likely affect the puckering of the ring and the relative energies of the possible conformers. Molecular mechanics and DFT calculations would be well-suited to explore the conformational landscape of this specific molecule, identifying the global minimum energy structure and the energy barriers between different conformers.

Table 2: Key Conformations of the Bicyclo[3.2.1]octane Skeleton

Ring Conformation Description
Six-membered Chair A stable, low-energy conformation.
Six-membered Boat A higher-energy, more flexible conformation.
Five-membered Envelope One atom is out of the plane of the other four.

Electronic Structure and Reactivity Predictions (e.g., PMO Theory)

The electronic structure of this compound is key to understanding its reactivity. The exocyclic double bond makes it an electron-rich system, susceptible to attack by electrophiles. Computational methods can provide a detailed picture of its electronic properties.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. For this compound, the Highest Occupied Molecular Orbital (HOMO) would be localized on the π-system of the methylidene group, while the Lowest Unoccupied Molecular Orbital (LUMO) would also have significant contributions from this group. The energies and shapes of these orbitals, which can be calculated using quantum chemical methods, would govern its behavior in pericyclic reactions like Diels-Alder cycloadditions or in reactions with nucleophiles and electrophiles. vu.nl

For related bicyclic ketones, FMO analysis has been used to predict the behavior of the carbonyl groups in nucleophilic additions. A similar approach for this compound would involve analyzing the HOMO-LUMO gap and the orbital coefficients to predict the regioselectivity and stereoselectivity of its reactions. Perturbation Molecular Orbital (PMO) theory can also be applied to understand how the interaction with other molecules or substituents influences its reactivity. researchgate.netbooks-world.net

More advanced computational analyses can provide quantitative measures of reactivity, such as electrostatic potential maps, which would indicate the most likely sites for electrophilic or nucleophilic attack. While specific PMO analyses for this compound are not readily found, the theoretical framework is well-established for predicting the chemical behavior of such unsaturated bicyclic systems. acs.org

Advanced Spectroscopic Characterization Techniques for Structural and Conformational Research

High-Resolution NMR Spectroscopy for Complex Structural Assignment and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of bicyclo[3.2.1]octane systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the bicyclic framework. cdnsciencepub.com

In high-resolution proton NMR (¹H NMR) spectra, the splitting of peaks into clusters (singlets, doublets, triplets, etc.) provides information about the number of hydrogen atoms on adjacent carbons, following the n+1 rule. libretexts.orgyoutube.com This splitting is crucial for determining the connectivity of atoms. For instance, a quartet peak for a CH₂ group indicates it is adjacent to a CH₃ group, while a triplet for a CH₃ group suggests it is next to a CH₂ group. libretexts.org This is a common pattern observed for ethyl groups. libretexts.org The chemical shifts in ¹H NMR also provide key information. For example, in ethyl ethanoate, the CH₂ group protons bonded to an ester group have a chemical shift of approximately 4.0 ppm, while the CH₃ group protons in the same molecule appear at different shifts depending on their neighboring atoms. youtube.com

¹³C NMR spectroscopy is equally vital, with the chemical shifts of carbon atoms providing insights into their bonding environment. cdnsciencepub.com For example, in bicyclo[3.2.1]octanols, the position of the hydroxyl group significantly influences the shielding of the skeletal carbons. cdnsciencepub.com Two-dimensional NMR techniques, such as HMQC, HMBC, and NOESY, are often employed for the complete and unambiguous assignment of NMR data for complex bicyclo[3.2.1]octane derivatives. mdpi.com These techniques reveal correlations between protons and carbons, as well as through-space interactions, which are critical for establishing relative stereochemistry. mdpi.com For example, in one study, strong correlation signals in a NOESY experiment between specific protons and methyl groups were used to definitively establish the spatial orientation of these groups. mdpi.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for a Functionalized Bicyclo[3.2.1]octane Derivative (Data derived from a study on (1R,4S,5R,7S)-4-(tert-Butyldimethylsilanyloxy)-7-methoxy-4,7-dimethylbicyclo[3.2.1]oct-2-en-3-one) mdpi.com

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-13.05 (dd, J=3.7, 3.7 Hz)-
C-1-47.55
C-2-101.45
C-3-171.24
Me-C41.41 (br s)28.05
C-4-77.52
C-5-48.07
C-6-42.95
Me-C71.53 (s)26.84
C-7-84.50
C-8-33.93
CO₂Me3.72 (s)173.42 (C=O), 51.82 (OMe)
t-Bu0.82 (s)25.83 (C(CH₃)₃), 18.43 (C(CH₃)₃)
SiMe₂0.10 (s), 0.02 (s)-2.39, -2.55

Mass Spectrometry for Molecular Architecture Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and deduce the structural formula of 3-methylidenebicyclo[3.2.1]octane and its derivatives. nih.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺), which corresponds to the molecular weight of the compound. nist.govsavemyexams.com

The fragmentation pattern of the molecular ion provides a "fingerprint" that is characteristic of the compound's structure. savemyexams.commsu.edu The analysis of these fragments can reveal the presence of specific substructures. embrapa.br For instance, the loss of small, stable neutral molecules like water (m/z 18) or carbon monoxide (m/z 28) is a common fragmentation pathway. savemyexams.com In the context of bicyclo[3.2.1]octane systems, characteristic fragmentation patterns, such as the loss of substituents, can help in assigning the structure. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition.

For example, the mass spectrum of the parent bicyclo[3.2.1]octane shows a molecular ion peak at m/z 110, corresponding to its molecular weight. nist.gov The fragmentation of more complex derivatives, such as bicyclo[3.2.1]octane-2,4-dione, shows a molecular ion at m/z 138.068, and its fragmentation often involves the loss of a CO group.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound (Data derived from computational predictions) uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺123.11683126.3
[M+Na]⁺145.09877132.6
[M-H]⁻121.10227128.7
[M+NH₄]⁺140.14337152.1
[M+K]⁺161.07271130.2

X-ray Crystallography in Structural Determination of Bicyclo[3.2.1]octane Intermediates and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, including intermediates and derivatives of the bicyclo[3.2.1]octane framework. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density is generated, revealing the precise positions of atoms and the absolute configuration of chiral molecules. researchgate.net

This technique has been instrumental in confirming the stereochemistry of various bicyclo[3.2.1]octane derivatives. researchgate.net For example, the relative configuration of a bicyclic compound was unequivocally determined through X-ray crystal structure analysis. researchgate.net In another instance, the structure of a diol intermediate in the synthesis of bicyclic frameworks was unambiguously confirmed by X-ray crystallographic analysis. nih.gov The resulting structural data, including bond lengths and angles, are crucial for understanding the molecule's conformation and steric interactions.

Microwave and Far-Infrared Spectroscopy for Gas-Phase Structure and Dynamics

Microwave and far-infrared (FIR) spectroscopy are powerful tools for investigating the gas-phase structure and low-frequency vibrational dynamics of bicyclo[3.2.1]octane and its analogs. researchgate.netcdnsciencepub.com Microwave spectroscopy measures the rotational transitions of molecules, providing highly accurate information about their moments of inertia. From these, precise structural parameters like bond lengths and angles can be deduced. researchgate.net

A study on 8-oxabicyclo[3.2.1]octane utilized microwave spectroscopy to assign its rotational spectrum and derive structural parameters, which were found to be in good agreement with ab initio calculations. researchgate.netcdnsciencepub.com The far-infrared spectrum of this molecule revealed distinct sequences of Q branches, which were assigned to specific skeletal twisting and bending vibrations of the cycloheptane (B1346806) ring. researchgate.netcdnsciencepub.com The vibrational spectra of a series of bicyclo[3.2.1]octanes have been assigned with the aid of ab initio harmonic force fields, providing a comprehensive understanding of their vibrational modes. cdnsciencepub.comresearchgate.net These techniques are particularly valuable for studying the conformational preferences and the potential energy surface associated with large-amplitude motions in these flexible bicyclic systems.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for 8-Oxabicyclo[3.2.1]octane (Data derived from experimental spectra and ab initio calculations) researchgate.net

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Description
ν₁264-Bending (A') of the cycloheptane ring
ν₂190 (estimated)-Twisting (A") of the cycloheptane ring

Research Applications and Future Directions

Bicyclo[3.2.1]octane Scaffolds in Total Synthesis of Complex Natural Products

The bicyclo[3.2.1]octane core is a prevalent structural feature in a multitude of biologically active natural products, making its synthesis a key objective for organic chemists. beilstein-journals.org The development of methodologies to construct this framework stereoselectively is crucial for the total synthesis of these complex molecules. nih.gov This scaffold is present in natural products such as the potent antibacterial agent platensimycin, the neuroactive alkaloid gelsemine, and the antithrombotic compound vitisinol D. mdpi.comnih.gov

The ent-kauranoids, a large family of diterpenoids, are characterized by a 6-6-fused bicyclo[3.2.1]octane system. researchgate.net Innovative synthetic strategies continue to be developed to access this core structure, which is found in compounds like cafestol, atractyligenin, and steviol. researchgate.net Another example is rhodojaponin III, a grayanane-type diterpenoid with significant antinociceptive properties, which also features the bicyclo[3.2.1]octane fragment. nih.gov Synthetic efforts towards this and other natural products often focus on the efficient and stereocontrolled formation of the bicyclic core. nih.govresearchgate.net

The 8-azabicyclo[3.2.1]octane skeleton is the central core of tropane (B1204802) alkaloids, a class of compounds with a wide range of biological activities. ehu.es Consequently, extensive research has been dedicated to the stereoselective synthesis of this heterocyclic variant of the bicyclo[3.2.1]octane system. ehu.es

Table 1: Examples of Natural Products Containing the Bicyclo[3.2.1]octane Scaffold

Natural Product Structural Class Noted Importance
Gelsemine Alkaloid Attracted considerable attention for its specific antinociception in chronic pain. mdpi.comnih.gov
Platensimycin Diterpenoid Possesses potent and broad-spectrum Gram-positive antibacterial activity. mdpi.comnih.gov
Vitisinol D Stilbenoid Exhibits antithrombotic properties. mdpi.comnih.gov
Rhodojaponin III Diterpenoid Shows potent antinociceptive activity and may represent a new class of non-opioid analgesics. nih.gov
ent-Kauranoids (e.g., Steviol, Cafestol) Diterpenoid A vast category of natural products with diverse biological activities. researchgate.net

Development of Novel Catalytic Activation Modes Utilizing Bicyclic Structures

The inherent strain and distinct geometry of bicyclic alkenes, including derivatives of bicyclo[3.2.1]octane, make them valuable substrates for developing and understanding novel catalytic transformations. rsc.orgspectroscopyonline.com Transition-metal complexes can activate these strained systems with high facial selectivity, providing a platform for constructing molecules with multiple stereocenters. rsc.org

A variety of catalytic processes have been explored, including:

Asymmetric Ring Opening (ARO) Reactions: These reactions, often catalyzed by transition metals, allow for the controlled cleavage of the bicyclic system to generate highly functionalized products. rsc.org

Hydrofunctionalizations and Cycloadditions: The double bond in bicyclic alkenes can be catalytically functionalized through various addition and cycloaddition reactions. rsc.org

C–H Activation: Transition-metal-catalyzed C–H activation of arenes can be coupled with the ring-opening of bicyclic alkenes to form complex polycyclic structures. beilstein-journals.orgnih.gov

Domino and Cascade Reactions: These reactions, where multiple bond-forming events occur in a single operation, have been effectively applied to strained bicyclic alkenes. beilstein-journals.orgnih.gov Catalysts based on rhodium, cobalt, nickel, and ruthenium have been successfully employed in these transformations. beilstein-journals.orgnih.govnih.gov For example, nickel-catalyzed cascade reactions have been used for the ring-opening and cyclization of heterobicyclic alkenes. beilstein-journals.org Similarly, cobalt-catalyzed additions of arylzinc reagents to norbornene derivatives have been investigated. nih.gov

Design and Synthesis of Bicyclo[3.2.1]octane Derivatives for Probing Chemical Reactivity

The unique structural constraints of the bicyclo[3.2.1]octane system make its derivatives excellent models for studying chemical reactivity. The strain and potential for homoconjugation within these molecules can lead to exceptional reactivity. acs.org

For instance, certain oxabicyclo[3.2.1]octadiene derivatives have been developed and found to be highly reactive dienophiles in Diels-Alder reactions. acs.org Their reactivity surpasses that of several well-studied bicyclo[2.2.1]heptene systems. acs.org This enhanced reactivity is attributed to a combination of ring strain and homoconjugation effects, allowing for facile cycloadditions with high stereochemical control and excellent yields. acs.org

Furthermore, the synthesis of highly functionalized tetrahalobicyclo[3.2.1]octadienes has been known for some time, arising from the cycloaddition of furan (B31954) or cyclopentadiene (B3395910) with tetrahalocyclopropenes. acs.org Studies on the nucleophilic addition to these halogenated systems have demonstrated their versatility, allowing for a wide range of functionalizations with high yields and good selectivity. acs.org This research provides valuable insight into the reactivity of these constrained bicyclic frameworks and expands their utility as synthetic intermediates. acs.org

Exploration of Bicyclo[3.2.1]octane Systems in Materials Science and Medicinal Chemistry Research (excluding specific biological activities)

The rigid bicyclo[3.2.1]octane scaffold holds potential beyond its role in total synthesis, with emerging applications in materials science and medicinal chemistry. ontosight.ai Its well-defined three-dimensional structure is an attractive feature for the design of novel molecular building blocks. rsc.org

In materials science , the unique structure and reactivity of compounds like 2,4-bis(methylene)bicyclo[3.2.1]octane suggest their potential use in the synthesis of complex molecules and polymers. ontosight.ai The defined spatial orientation of substituents on the bicyclic frame could lead to materials with specific and predictable properties. Additionally, patents have been filed for 3.2.1-bicyclo-octane compounds for use in fragrance compositions, highlighting their application in the chemical industry. google.com

In medicinal chemistry , the bicyclic backbone provides rigidity to molecular structures, which is a crucial feature for designing molecules that can fit precisely into biological targets. rsc.org The 2-azabicyclo[3.2.1]octane system, for example, is of significant interest due to its structural similarity to bioactive alkaloids, while its bicyclic nature imparts additional conformational constraint. rsc.org The development of efficient synthetic routes to these scaffolds is likely to advance their application in drug discovery programs. rsc.org

Emerging Methodologies for Bridged Bicyclic Systems

The construction of the bicyclo[3.2.1]octane framework remains an active area of research, with chemists continually developing innovative and efficient synthetic methods. acs.orgresearchgate.net These emerging methodologies often focus on stereoselectivity and atom economy.

Key strategies include:

Organocatalysis: This field has provided powerful tools for synthesizing bicyclo[3.2.1]octane structures. mdpi.comnih.gov Domino Michael-aldol reactions and asymmetric Michael-Henry reactions, catalyzed by chiral organic molecules, can construct the bicyclic core with multiple stereocenters in a single step. rsc.org

Intramolecular Cyclizations: The formation of the bicyclic system can be achieved through various intramolecular cyclization strategies. rsc.org These include nucleophilic attacks, radical cyclizations, and palladium-catalyzed cyclizations. nih.govrsc.org For example, the 2-azabicyclo[3.2.1]octane scaffold is often assembled via the intramolecular cyclization of cyclopentane (B165970) or piperidine (B6355638) derivatives. rsc.org

[n+m] Cycloadditions: Diels-Alder reactions, particularly intramolecular variants, are a classic and valuable method for creating bridged bicyclic systems. nih.govnih.gov More recently, novel cycloadditions like the type II [5+2] cycloaddition have been developed to provide direct access to bicyclo[m.n.1] systems. acs.orgresearchgate.net

Cascade Reactions: Transition-metal-catalyzed cascade reactions offer an efficient route to polyfunctionalized bicyclo[3.2.1]octane derivatives. nih.govbohrium.com A nickel(II) complex, for instance, has been used to catalyze a cascade Michael-Henry reaction to produce these structures with excellent enantioselectivity and diastereoselectivity. nih.gov

Rearrangements and Fragmentations: Innovative strategies involving the rearrangement of other ring systems or the selective cleavage of C-C bonds in more complex strained frameworks are also being explored to access the bicyclo[3.2.1]octane core. rsc.orgrsc.org

Table 2: Selected Modern Synthetic Approaches to Bicyclo[3.2.1]octane Scaffolds

Methodology Description Key Features
Organocatalytic Domino Reactions Sequential reactions (e.g., Michael-Aldol) catalyzed by small organic molecules. mdpi.comresearchgate.netrsc.org Forms multiple bonds and stereocenters in one pot; metal-free. mdpi.comresearchgate.net
Transition-Metal-Catalyzed Cascades Multi-step transformations initiated and controlled by a metal catalyst (e.g., Ni, Pd). nih.govbohrium.com High efficiency and stereoselectivity. nih.gov
Intramolecular Cyclizations Ring-forming reactions from an acyclic or monocyclic precursor. nih.govrsc.org Versatile for creating carbocyclic and heterocyclic systems. rsc.org
Type II [5+2] Cycloaddition A cycloaddition reaction forming a seven-membered ring fused to a five-membered ring. acs.orgresearchgate.net Direct access to highly functionalized bridged bicyclic systems. acs.orgresearchgate.net

Challenges and Future Outlook in Bicyclo[3.2.1]octane Chemistry

Despite significant progress, challenges remain in the chemistry of bicyclo[3.2.1]octane and related bridged systems. One of the primary hurdles is the efficient and stereoselective construction of these three-dimensional structures, particularly those with multiple, contiguous stereocenters. rsc.orgacs.orgresearchgate.net The development of direct asymmetric synthetic methods remains a major goal, as many current approaches require chiral auxiliaries or multi-step sequences. rsc.org

The future of bicyclo[3.2.1]octane chemistry is bright, with several exciting directions:

New Synthetic Methods: There is a continuing need for more efficient, selective, and sustainable methods to build the bicyclic core. This includes the development of novel catalytic systems and cascade reactions that can rapidly generate molecular complexity from simple starting materials. acs.orgrsc.org

Applications in Drug Discovery: The rigid scaffold is increasingly recognized as a valuable "saturated bioisostere" for aromatic rings in medicinal chemistry. rsc.orgresearchgate.net Exploring this potential to create novel drug candidates with improved properties is a key future direction.

Materials Science: The use of bicyclo[3.2.1]octane derivatives as building blocks for new polymers and functional materials is still a relatively unexplored area with significant potential. ontosight.ai

Probing Reactivity: The unique electronic and steric properties of these strained systems will continue to make them ideal platforms for studying fundamental principles of chemical reactivity and for discovering new types of chemical transformations. spectroscopyonline.comacs.org

Q & A

Q. What synthetic methodologies are effective for preparing 3-Methylidenebicyclo[3.2.1]octane derivatives?

  • Methodological Answer : A two-step reduction-hydrogenation approach is commonly employed. First, bicyclic dienes (e.g., 2-azabicyclo[3.2.1]octadiene) are reduced using LiAlH4, followed by catalytic hydrogenation with palladium to achieve saturation . Modifications in substituent positioning (e.g., methylidene groups) may require tailored catalysts or protecting-group strategies.

Q. Which analytical techniques are optimal for structural characterization of bicyclo[3.2.1]octane derivatives?

  • Methodological Answer :
  • HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) provides sensitivity for quantifying derivatives in complex mixtures .
  • Mass Spectrometry : Key fragmentation patterns (e.g., loss of substituents at C-7) and deuterium-labeling experiments help assign structures. For example, prominent peaks corresponding to substituent loss in dioxabicyclo[3.2.1]octanes can guide interpretation .

Q. What computational tools predict the bioactivity of bicyclo[3.2.1]octane derivatives?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models and molecular docking simulations evaluate steric/electronic effects of substituents (e.g., methylidene groups). These tools prioritize analogues for synthesis, reducing experimental trial-and-error .

Advanced Research Questions

Q. How can researchers resolve spectral contradictions in substituted bicyclo[3.2.1]octanes?

  • Methodological Answer :
  • High-Resolution MS : Resolve ambiguous fragments by comparing experimental data with calculated isotopic patterns (e.g., trideuteriomultistriatin in ) .
  • Substituent Effects : Complex substituents (e.g., acetyl or hydroxyethyl groups) alter fragmentation pathways. Cross-reference with deuterated analogs to isolate contributions of specific moieties .

Q. What strategies optimize the pharmacological potential of this compound derivatives?

  • Methodological Answer :
  • Derivative Design : Introduce functional groups (e.g., glycinamides, thioureas) to enhance receptor binding, as seen in hypotensive agent studies of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane derivatives .
  • In Vitro Assays : Screen derivatives for target-specific activity (e.g., enzyme inhibition) using cell-based models, followed by pharmacokinetic profiling (e.g., metabolic stability).

Q. What safety protocols are critical for handling bicyclo[3.2.1]octane compounds?

  • Methodological Answer :
  • GHS Compliance : Follow protocols for acute toxicity (oral H302), skin/eye irritation (H315/H319), and respiratory hazards (H335). Use fume hoods, nitrile gloves, and safety goggles .
  • Waste Disposal : Neutralize reactive intermediates before disposal, adhering to local regulations for organic solvents and halogenated byproducts.

Key Methodological Considerations

  • Synthesis : Prioritize stereochemical control via chiral catalysts or asymmetric hydrogenation for enantiopure derivatives.
  • Data Interpretation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shift calculations).
  • Bioactivity : Combine in silico screening with high-throughput assays to balance efficiency and accuracy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.